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Compound of Interest

Compound Name: 5-Amino-2-chloronicotinonitrile

Cat. No.: B169250

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-chloronicotinonitrile is a key heterocyclic building block, playing a
crucial role in the synthesis of a variety of biologically active compounds. Its unique
arrangement of amino, chloro, and cyano functional groups on a pyridine ring makes it a
versatile precursor for the construction of complex molecular architectures, particularly in the
realm of medicinal chemistry. This technical guide provides a comprehensive overview of its

synthesis, key reactions, and applications, with a focus on its utility in the development of
kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-2-chloronicotinonitrile is
presented in the table below.
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Property Value

CAS Number 13600-46-9

Molecular Formula CeHaCINs3

Molecular Weight 153.57 g/mol

Appearance Off-white to light yellow crystalline solid
Melting Point 190-198 °C

Solubility Moderately soluble in water, more soluble in

organic solvents like ethanol and methanol.[1]

Synthesis of 5-Amino-2-chloronicotinonitrile

The synthesis of 5-Amino-2-chloronicotinonitrile can be achieved through a multi-step

process starting from 2-aminopyridine. A representative synthetic route is outlined below.
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Figure 1: Synthetic pathway to 5-Amino-2-chloronicotinonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloropyridine

A common method for the synthesis of 2-Amino-5-chloropyridine from 2-aminopyridine involves
an oxidative chlorination reaction.[2]

e Materials: 2-aminopyridine, hydrochloric acid, sodium hypochlorite solution, dichloroethane,
sodium hydroxide solution.
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e Procedure:

o

In a suitable reaction vessel, 2-aminopyridine is dissolved in a mixture of hydrochloric acid
and water.

o The solution is cooled, and a sodium hypochlorite solution is added dropwise while
maintaining a low temperature.

o The reaction is stirred for a specified period at a controlled temperature.
o The pH of the reaction mixture is adjusted with a sodium hydroxide solution.

o The product, 2-amino-5-chloropyridine, is extracted using an organic solvent such as
dichloroethane.

o The organic layer is then purified to isolate the product. A yield of up to 72% can be
achieved with this method.[2]

Step 2: Conversion to 2-Amino-5-chloronicotinic acid and subsequent amide formation

Further functionalization of 2-amino-5-chloropyridine leads to the formation of 2-amino-5-
chloronicotinic acid. A United States Patent describes the preparation of 2-amino-5-
chloronicotinic acid, which is then converted to 2-amino-5-chloronicotinamide.[3]

e Procedure for Amide Formation:

o 2-amino-5-chloronicotinic acid is treated with a suitable acid anhydride (e.qg., trifluoroacetic
anhydride) in a cold environment.

o The reaction mixture is then heated under a nitrogen atmosphere.
o Excess anhydride is removed under reduced pressure.

o The residue is dissolved in an appropriate solvent (e.qg., diethyl ether), and ammonia gas
is bubbled through the solution to form the amide.[3]

Step 3: Dehydration to 5-Amino-2-chloronicotinonitrile
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The final step involves the dehydration of 2-amino-5-chloronicotinamide to yield 5-Amino-2-
chloronicotinonitrile. This is a common transformation in organic synthesis.

e General Dehydration Procedure:

o 2-amino-5-chlorobenzamide (a related compound) is mixed with a dehydrating agent such
as phosphorus pentoxide (P20s).

o The mixture is shaken and then subjected to vacuum distillation.

o The distillate, containing the nitrile product, is collected and purified.

Reactions and Applications in Heterocyclic
Synthesis

5-Amino-2-chloronicotinonitrile is a valuable precursor for the synthesis of various fused
heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These scaffolds are of significant
interest in medicinal chemistry due to their diverse biological activities.
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Figure 2: General scheme for the synthesis of pyrazolo[3,4-b]pyridines.

The reaction typically involves the cyclization of a 5-aminopyrazole derivative, which can be
formed in situ from 5-Amino-2-chloronicotinonitrile, with a suitable carbonyl compound.

Application in the Synthesis of Kinase Inhibitors

A significant application of 5-Amino-2-chloronicotinonitrile is in the synthesis of protein
kinase inhibitors, which are a cornerstone of modern cancer therapy.[4] The aminopyridine core
iIs a common feature in many approved and investigational kinase inhibitors.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways
that are often dysregulated in inflammatory diseases and cancers. Several JAK inhibitors have
been developed, and the pyrrolo[2,3-d]pyrimidine scaffold, which can be synthesized from
precursors like 5-Amino-2-chloronicotinonitrile, is a common core structure.
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Figure 3: Simplified JAK-STAT signaling pathway and the point of intervention for JAK
inhibitors.

The development of specific JAK inhibitors often involves extensive structure-activity
relationship (SAR) studies to optimize potency and selectivity. The versatility of 5-Amino-2-
chloronicotinonitrile allows for the introduction of various substituents to explore these
relationships.

Quantitative Data on Biological Activity
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The following table summarizes the inhibitory activity of representative kinase inhibitors that
incorporate structural motifs derivable from aminopyridine precursors. While not directly
synthesized from 5-Amino-2-chloronicotinonitrile in all cited cases, they illustrate the
potency achievable with this class of compounds.

Compound Target Kinase ICs0 (NM) Reference

Ruxolitinib JAK1/JAK2 3.3/2.8 [5]

Tofacitinib JAK1/JAK3 1/2 [5]

Fedratinib JAK2/FLT3 3/3 [5]

Abrocitinib JAK1 29 [3]
Conclusion

5-Amino-2-chloronicotinonitrile is a highly valuable and versatile heterocyclic building block
for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the
field of medicinal chemistry for the development of targeted therapies, most notably protein
kinase inhibitors. The synthetic accessibility and the reactivity of its functional groups allow for
the generation of diverse compound libraries for drug discovery programs. The detailed
experimental protocols and an understanding of its application in key signaling pathways, such
as the JAK-STAT pathway, provide a solid foundation for researchers and drug development
professionals to leverage this important scaffold in their future work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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